molecular formula C18H16N4OS B12212930 1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(methylsulfanyl)-1H-benzimidazole

1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(methylsulfanyl)-1H-benzimidazole

Cat. No.: B12212930
M. Wt: 336.4 g/mol
InChI Key: SFDWEQKECOKPFQ-UHFFFAOYSA-N
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Description

1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(methylsulfanyl)-1H-benzimidazole is a hybrid heterocyclic compound combining a benzimidazole core with a 1,3,4-oxadiazole moiety. The benzimidazole scaffold is substituted at position 1 with a methyl group linked to the 5-(4-methylphenyl)-1,3,4-oxadiazole ring and at position 2 with a methylsulfanyl (-SCH₃) group. The 1,3,4-oxadiazole ring is known for its electron-withdrawing properties and metabolic stability, which may improve pharmacokinetic profiles compared to simpler benzimidazole derivatives .

Properties

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

2-(4-methylphenyl)-5-[(2-methylsulfanylbenzimidazol-1-yl)methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C18H16N4OS/c1-12-7-9-13(10-8-12)17-21-20-16(23-17)11-22-15-6-4-3-5-14(15)19-18(22)24-2/h3-10H,11H2,1-2H3

InChI Key

SFDWEQKECOKPFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CN3C4=CC=CC=C4N=C3SC

Origin of Product

United States

Preparation Methods

Oxidative Cyclization with Iodobenzene Diacetate (IBD)

Treatment of 1-[(4-methylbenzoyl)hydrazinylmethyl]-2-(methylsulfanyl)-1H-benzimidazole with IBD (1.1 eq.) in DMF at room temperature (12 h) induces dehydrogenative cyclization, forming the 1,3,4-oxadiazole ring.

Mechanistic Rationale :
IBD acts as a two-electron oxidant, abstracting hydrogens from the hydrazide to generate a diradical intermediate, which recombines to form the oxadiazole ring (Figure 1).

Performance Metrics :

  • Yield : 79–85%

  • Purity : >95% (HPLC)

  • Reaction Scale : Scalable to 50 g without yield drop.

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 100°C, 5 min) of the hydrazide intermediate with KOH and carbon disulfide (CS2_2) in ethanol-water promotes rapid cyclization via thiourea intermediate formation.

Advantages :

  • Time Efficiency : 5 min vs. 4 h (conventional).

  • Yield Improvement : 89% vs. 76% (conventional).

Comparative Analysis of Synthetic Routes

Table 1 : Efficiency Metrics for Oxadiazole Formation Strategies

MethodYield (%)TimePurity (%)Energy Input (kJ/mol)
IBD Oxidation79–8512 h95–98120
Microwave85–895 min97–9990
Conventional70–764 h92–95150

Key Observations :

  • Microwave synthesis reduces energy consumption by 40% compared to IBD-mediated routes.

  • IBD offers superior scalability for industrial applications.

Structural Elucidation and Spectral Data

1H^1H1H-NMR Characterization

The final compound exhibits distinct signals:

  • Aromatic Protons : δ 7.2–8.3 ppm (m, 9H, benzimidazole and 4-methylphenyl).

  • Methylene Bridge : δ 5.21 (s, 2H, -CH2_2-).

  • Methyl Groups : δ 2.34 (s, 3H, Ar-CH3_3), 2.49 (s, 3H, S-CH3_3).

IR Spectroscopy

Key absorptions confirm functional groups:

  • N-H Stretch : 3198 cm1^{-1} (benzimidazole).

  • C=N Stretch : 1612 cm1^{-1} (oxadiazole).

  • C-S Stretch : 1080 cm1^{-1} (methylsulfanyl).

Challenges and Mitigation Strategies

Regioselectivity in Oxadiazole Formation

Competing 1,2,4-oxadiazole formation is suppressed by using electron-deficient aryl hydrazides, which favor 1,3,4-regiochemistry.

Purification Difficulties

Column chromatography (silica gel, ethyl acetate/hexane 3:1) effectively isolates the target compound from by-products like unreacted hydrazide .

Chemical Reactions Analysis

Step 1: Formation of the Benzimidazole Core

  • Reaction : Condensation of o-phenylenediamine with thiourea derivatives under acidic conditions forms the benzimidazole ring with a methylsulfanyl (-SMe) group at position 2 .

  • Example :

    2-Chloromethylbenzimidazole+K2CO3DMF, RT2-(methylsulfanyl)-1H-benzimidazole\text{2-Chloromethylbenzimidazole} + \text{K}_2\text{CO}_3 \xrightarrow{\text{DMF, RT}} \text{2-(methylsulfanyl)-1H-benzimidazole}

    Yield : 76–83% .

Step 3: Coupling of Benzimidazole and Oxadiazole

  • Reaction : Nucleophilic substitution links the benzimidazole and oxadiazole units via a methylene (-CH2_2-) bridge .

    2-(methylsulfanyl)-1H-benzimidazole+5-(4-methylphenyl)-1,3,4-oxadiazol-2-ylmethyl chlorideK2CO3Target Compound\text{2-(methylsulfanyl)-1H-benzimidazole} + \text{5-(4-methylphenyl)-1,3,4-oxadiazol-2-ylmethyl chloride} \xrightarrow{\text{K}_2\text{CO}_3} \text{Target Compound}

    Purification : Recrystallization from ethanol .

Reaction Optimization

Key parameters influencing yield and purity include:

Parameter Optimal Condition Effect on Yield
Temperature 70–80°C (cyclization) Maximizes ring formation
Solvent DMF (coupling reactions) Enhances nucleophilicity
Catalyst K2_2CO3_3 Facilitates deprotonation
Reaction Time 2–4 hours Balances completion vs. side reactions

Yield Improvement : Using D-glucose as a green catalyst increased yields by ~15% in benzimidazole-1,3,4-oxadiazole couplings .

Functional Group Reactivity

The compound undergoes selective transformations at its sulfanyl, oxadiazole, and benzimidazole groups:

Sulfanyl Group (-SMe) Reactions

  • Oxidation : Treatment with H2_2O2_2 converts -SMe to sulfoxide (-SO-) or sulfone (-SO2_2-) .

    -SMeH2O2-SO-excess H2O2-SO2-\text{-SMe} \xrightarrow{\text{H}_2\text{O}_2} \text{-SO-} \xrightarrow{\text{excess H}_2\text{O}_2} \text{-SO}_2\text{-}

    Application : Modulates electron-withdrawing effects for enhanced bioactivity .

Oxadiazole Ring Modifications

  • Nucleophilic Aromatic Substitution : Halogenation at the 4-methylphenyl group using Cl2_2/FeCl3_3 introduces electron-withdrawing substituents .

    4-methylphenylCl2/FeCl34-chlorophenyl\text{4-methylphenyl} \xrightarrow{\text{Cl}_2/\text{FeCl}_3} \text{4-chlorophenyl}

    Impact : Increases antimicrobial activity (MIC: 8 µg/mL vs. Staphylococcus aureus) .

Comparative Reactivity with Analogues

The reactivity of this compound differs from structurally similar derivatives:

Compound Key Structural Difference Reactivity Profile
1-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(methylsulfanyl)-1H-benzimidazole Chlorine substituent on phenylHigher electrophilicity; faster SNAr reactions
1-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(ethylsulfanyl)-1H-benzimidazole Nitro group at ortho positionStabilizes transition states in cycloadditions

Stability and Degradation

  • Thermal Stability : Decomposes at 240–260°C (DSC data) .

  • Hydrolytic Degradation : Susceptible to acidic hydrolysis at the oxadiazole C–N bond (t1/2_{1/2}: 12 hours at pH 2) .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(methylsulfanyl)-1H-benzimidazole have been effective against various bacterial strains and fungi. A review highlighted the antibacterial activity of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections caused by these pathogens .

Antiviral Properties

Benzimidazole derivatives have also been investigated for their antiviral activities. Notably, some compounds have shown effectiveness against enteroviruses and Herpes Simplex Virus (HSV) with low IC50 values, suggesting that similar derivatives could be explored for antiviral applications . The presence of the oxadiazole ring enhances the antiviral efficacy of such compounds.

Anti-inflammatory Effects

Studies have reported that certain benzimidazole derivatives exhibit anti-inflammatory properties. For example, compounds with similar structures have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This suggests that 1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(methylsulfanyl)-1H-benzimidazole could be developed as an anti-inflammatory agent .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been a focal point in recent pharmacological research. Compounds structurally related to 1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(methylsulfanyl)-1H-benzimidazole have shown promising results against various cancer cell lines. For instance, studies indicated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents .

Case Studies

Several studies illustrate the applications of similar compounds:

  • A study by Kathrotiya and Patel synthesized various benzimidazole derivatives and evaluated their antimicrobial activity, revealing promising results against both Gram-positive and Gram-negative bacteria .
  • Another investigation focused on the synthesis of oxadiazole-based compounds that demonstrated significant antiviral activity against enteroviruses .

Mechanism of Action

The mechanism of action of 1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(methylsulfanyl)-1H-benzimidazole depends on its application:

    Antimicrobial Activity: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

    Anticancer Activity: The compound could induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.

    Anti-inflammatory Activity: It may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound differs from analogous benzimidazole derivatives in its substituent patterns and appended heterocycles. Key comparisons include:

Compound Name Substituents Key Functional Groups Biological Activity Synthesis Method (Key Steps)
Target Compound 1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}, 2-(methylsulfanyl) 1,3,4-Oxadiazole, -SCH₃ Antifungal (inferred) Condensation with CS₂, NaOH, and acidification
2-(4-Methoxyphenyl)-1H-benzimidazole 2-(4-Methoxyphenyl) -OCH₃ Antioxidant (reduces MDA) Direct substitution via carboxamide intermediates
2-Thio-1H-benzimidazole 2-Sulfhydryl (-SH) -SH Modulates protease activity Reaction with CS₂ and NaOH
5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole 5-Chloro, 2-[(phenoxyethyl)sulfanyl] -Cl, -S-(ether linkage) Structural analog (no data) Thiol-ether coupling
Omeprazole 5-Methoxy, 2-[(pyridinylmethyl)sulfinyl] Sulfoxide, pyridine Antiulcer (H⁺/K⁺ ATPase inhibitor) Selective oxidation with H₂O₂

Pharmacological and Biochemical Profiles

  • Antifungal Activity: The 1,3,4-oxadiazole moiety in the target compound likely enhances antifungal potency compared to non-oxadiazole analogs, as seen in structurally related compounds .
  • Antioxidant Effects : 2-(4-Methoxyphenyl)-1H-benzimidazole reduces malondialdehyde (MDA) levels, indicating ROS scavenging, whereas the target compound’s methylsulfanyl group may confer different redox properties .
  • Enzyme Modulation: 2-Thio-1H-benzimidazole reduces protease activity in seeds, while 1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl} derivatives may target fungal enzymes (e.g., lanosterol demethylase) .

Research Findings and Pharmacological Data

Antifungal and Anticancer Potential

  • Antifungal : Analogous benzimidazole-1,3,4-oxadiazole hybrids exhibit moderate to strong activity against Candida spp. and Aspergillus spp. (MIC: 8–64 µg/mL) . The methylsulfanyl group may enhance membrane permeability, similar to sulfur-containing antifungals like ketoconazole .
  • Anticancer : Benzimidazole derivatives with bulky substituents (e.g., 4-methylphenyl) show cytotoxic effects via tubulin inhibition or DNA intercalation. Molecular docking studies suggest the oxadiazole ring may interact with kinase active sites .

Metabolic and Stability Profiles

  • The 1,3,4-oxadiazole ring improves metabolic stability by resisting hydrolysis, a limitation observed in ester-containing analogs .

Biological Activity

1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(methylsulfanyl)-1H-benzimidazole is a hybrid compound that combines the structural features of benzimidazole and oxadiazole, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

IUPAC Name 1[5(4methylphenyl)1,3,4oxadiazol2yl]methyl2(methylsulfanyl)1Hbenzimidazole\text{IUPAC Name }1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(methylsulfanyl)-1H-benzimidazole

Molecular Formula: C16_{16}H16_{16}N4_{4}O1_{1}S
Molecular Weight: 312.39 g/mol

Antimicrobial Properties

Recent studies indicate that compounds containing the benzimidazole and oxadiazole moieties exhibit significant antimicrobial activity. The biological testing of similar compounds has shown effectiveness against various Gram-positive and Gram-negative bacteria.

Compound MIC (µg/ml) Target Organism
1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(methylsulfanyl)-1H-benzimidazoleTBDTBD
Benzimidazole Derivative 150S. typhi
Benzimidazole Derivative 2250C. albicans

Studies have demonstrated that derivatives with specific substitutions (e.g., methyl or methoxy groups) enhance antimicrobial efficacy. For instance, certain benzimidazole derivatives have shown MIC values significantly lower than standard antibiotics like ampicillin and ciprofloxacin .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively documented. Compounds similar to 1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(methylsulfanyl)-1H-benzimidazole have exhibited cytotoxic effects against various cancer cell lines.

Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Cycle Progression: Certain derivatives have been shown to arrest cancer cells in specific phases of the cell cycle.
  • Induction of Apoptosis: Mechanistic studies suggest that these compounds may activate apoptotic pathways via caspase activation.

A recent study reported that a related oxadiazole derivative had an IC50 value of 25 µM against breast cancer cells, illustrating the potential effectiveness of this class of compounds in cancer therapy .

Case Studies

Several case studies highlight the effectiveness of benzimidazole and oxadiazole hybrids:

  • Study on Antimicrobial Activity: A series of benzimidazole derivatives were synthesized and tested against various pathogens. The study found that modifications at the 2-position significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Screening: A library of oxadiazole-benzimidazole hybrids was evaluated for anticancer activity. The results indicated promising cytotoxicity against multiple cancer cell lines, with some compounds showing selectivity towards tumor cells over normal cells .

Q & A

Q. How does this compound compare to structurally related derivatives in terms of efficacy and mechanism?

  • Comparative studies of benzimidazole-oxadiazole hybrids show that electron-withdrawing groups on the oxadiazole ring improve antimicrobial activity, while methylsulfanyl groups enhance metabolic stability. Crystal structure comparisons highlight packing efficiency differences due to substituent bulk .

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